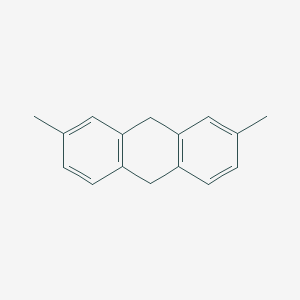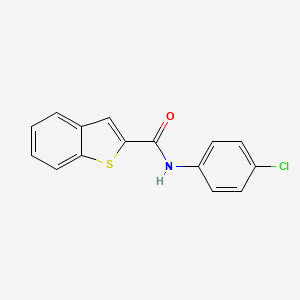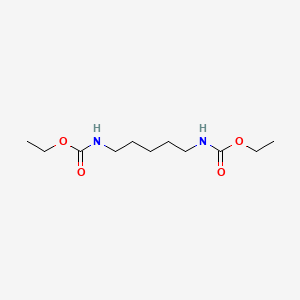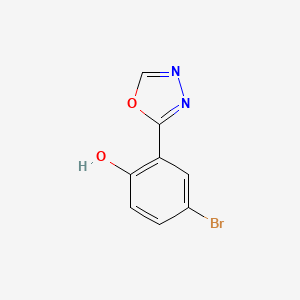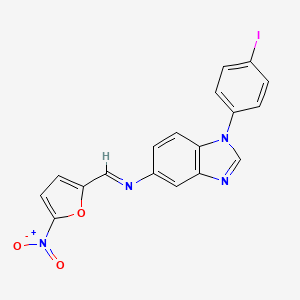
4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate is an organic compound with the molecular formula C20H15FN2O5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate typically involves the reaction of 4-(benzyloxy)phenol with 2-fluoro-5-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired carbamate product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Methoxy-substituted derivatives.
Applications De Recherche Scientifique
4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form an amine, which can then interact with biological targets through hydrogen bonding or electrostatic interactions. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzyloxy)phenyl 2-chloro-5-nitrophenylcarbamate
- 4-(Benzyloxy)phenyl 2-bromo-5-nitrophenylcarbamate
- 4-(Benzyloxy)phenyl 2-iodo-5-nitrophenylcarbamate
Uniqueness
4-(Benzyloxy)phenyl 2-fluoro-5-nitrophenylcarbamate is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
195140-90-0 |
|---|---|
Formule moléculaire |
C20H15FN2O5 |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
(4-phenylmethoxyphenyl) N-(2-fluoro-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C20H15FN2O5/c21-18-11-6-15(23(25)26)12-19(18)22-20(24)28-17-9-7-16(8-10-17)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,24) |
Clé InChI |
TVLDFBSQHVYDKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene](/img/structure/B11941724.png)




![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)
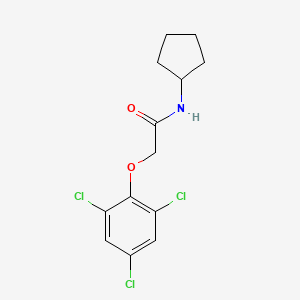
![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)

